cerium (III) acetate monohydrate

Description

Significance of Cerium (III) Acetate (B1210297) Monohydrate within Rare Earth Chemistry and Materials Science

Cerium (III) acetate monohydrate holds a significant position in rare earth chemistry and materials science primarily due to its role as a versatile precursor for the synthesis of cerium-based materials, most notably cerium oxide (CeO₂), or ceria. samaterials.comitu.edu.tr Ceria nanoparticles are highly valued for their applications in catalysis, fuel cells, solar cells, and environmental remediation. samaterials.com The compound's utility stems from the facile redox chemistry of cerium, which can easily switch between the Ce³⁺ and Ce⁴⁺ oxidation states. samaterials.comwalshmedicalmedia.com This property is fundamental to its catalytic activity, particularly in automotive catalytic converters for reducing harmful emissions and in various organic reactions, where it can promote oxidation and cyclization. samaterials.comprochemonline.com

Beyond its use in catalysis, cerium (III) acetate is employed in several other domains of materials science. It serves as a polishing agent for glass and semiconductors and is used to create anti-corrosion coatings for metals like aluminum, steel, and zinc by forming a protective layer. samaterials.com Furthermore, cerium compounds, including the acetate form, are utilized as gasoline additives to enhance combustion efficiency and as components in the glass and ceramics industry to improve durability and optical properties. samaterials.com The compound's ability to act as a starting material for sol-gel synthesis makes it suitable for creating thin film buffer layers for high-dielectric applications. sigmaaldrich.comthermofisher.com

Evolution of Research Trajectories for this compound

The research trajectory for this compound has evolved from fundamental characterization to sophisticated materials synthesis. Early research focused on understanding its fundamental chemical and physical properties, with significant efforts dedicated to elucidating its thermal decomposition behavior. itu.edu.trjst.go.jpresearchgate.netresearchgate.net Studies using techniques like thermogravimetry (TG), differential thermal analysis (DTA), and mass spectrometry (MS) meticulously detailed the multi-step process by which cerium (III) acetate hydrate (B1144303) decomposes upon heating, eventually forming cerium (IV) oxide. jst.go.jpresearchgate.netresearchgate.net These foundational studies established the transformation pathways, identifying intermediate products such as anhydrous cerium acetate, oxyacetates, and oxycarbonates. jst.go.jpresearchgate.net

Building on this foundational knowledge, research has progressively shifted towards harnessing cerium (III) acetate as a precursor for advanced materials, particularly nanoceria. The focus of modern research is on controlling the size, morphology, and properties of the resulting nanoparticles for specific applications. nih.govnih.gov Methods such as hydrothermal synthesis, microemulsion techniques, and wet impregnation have been developed and refined, using cerium (III) acetate as the starting cerium source. walshmedicalmedia.comnih.gov Research now investigates how synthesis parameters like temperature, pH, and the use of capping agents can manipulate the resulting nanoparticle characteristics, thereby fine-tuning their catalytic activity and other functional properties. nih.gov This evolution reflects a broader trend in materials science, moving from basic material characterization to the precise engineering of nanomaterials for targeted technological applications.

Overview of Key Academic Contributions and Foundational Theories

Key academic contributions have significantly advanced the understanding of this compound. Foundational theories revolve around its thermal decomposition and its catalytic action, which is rooted in the redox properties of cerium. The unique electronic structure of cerium, a lanthanide with accessible 4f orbitals, allows it to act as a potent catalyst. nih.gov The ability of cerium to exist in both +3 and +4 oxidation states facilitates redox reactions, which is the cornerstone of its catalytic applications, such as in the oxidation of CO and NOx in automotive exhausts. walshmedicalmedia.comsputtertargets.net

Seminal research, such as the detailed thermal analysis studies, has provided a comprehensive decomposition mechanism. It was demonstrated that cerium(III) acetate hydrate (often the sesquihydrate, Ce(CH₃CO₂)₃·1.5H₂O) first dehydrates, then the anhydrous acetate crystallizes before decomposing through several intermediate steps to finally yield cerium(IV) oxide. jst.go.jpresearchgate.net The decomposition in an inert atmosphere like helium or argon involves intermediates presumed to be Ce₂O(CH₃CO₂)₄, Ce₂O₂(CH₃CO₂)₂, and Ce₂O₂CO₃. jst.go.jpresearchgate.net In an air atmosphere, the decomposition to CeO₂ occurs at a significantly lower temperature. itu.edu.tr

More recent contributions focus on its role in nanotechnology. Studies have demonstrated its use as a precursor in the facile synthesis of ceria-supported platinum catalysts and various morphologies of ceria nanoparticles, including nanorods and nanocubes. walshmedicalmedia.comrsc.org The choice of precursor, such as cerium (III) acetate, has been shown to influence the size, agglomeration state, and ultimately the performance of the final catalytic material. walshmedicalmedia.com These research efforts underscore the compound's importance as a building block for functional materials and continue to expand its application scope.

Data Tables

Table 1: General Properties of Cerium (III) Acetate

| Property | Value | Source(s) |

| Chemical Formula | Ce(CH₃COO)₃ | wikipedia.org |

| Hydrated Form | Ce(CH₃CO₂)₃ · xH₂O (often monohydrate or 1.5 hydrate) | jst.go.jpsigmaaldrich.com |

| Appearance | White powder or crystal | wikipedia.orgtcichemicals.com |

| Molar Mass (Anhydrous) | 317.25 g/mol | wikipedia.orgscbt.com |

| Melting Point | 308 °C (decomposes) | wikipedia.orgsamaterials.comtcichemicals.com |

| Solubility | Soluble in water | wikipedia.orgchemicalbook.com |

| CAS Number (Hydrate) | 206996-60-3 | samaterials.comscbt.com |

Table 2: Thermal Decomposition Stages of Cerium (III) Acetate Hydrate (in inert atmosphere)

| Temperature Range | Event | Intermediate/Product | Source(s) |

| ~133 °C | Dehydration | Amorphous anhydrous Cerium (III) acetate | wikipedia.org |

| ~212 °C | Crystallization | Crystalline anhydrous Cerium (III) acetate | wikipedia.orgjst.go.jpresearchgate.net |

| ~286 °C | Phase Transformation | Another phase of anhydrous Cerium (III) acetate | wikipedia.orgjst.go.jpresearchgate.net |

| 300 - 700 °C | Multi-step Decomposition | Ce₂O(CH₃CO₂)₄, Ce₂O₂(CH₃CO₂)₂, Ce₂O₂CO₃ | jst.go.jpresearchgate.net |

| >700 °C | Final Decomposition | Cerium (IV) oxide (CeO₂) | jst.go.jpresearchgate.net |

Table 3: Key Research Applications of this compound

| Application Area | Specific Use | Underlying Principle | Source(s) |

| Catalysis | Catalyst in organic synthesis (e.g., oxidation of cresols) | Redox cycling of Cerium (Ce³⁺/Ce⁴⁺) | samaterials.comscbt.comchemicalbook.com |

| Materials Synthesis | Precursor for cerium oxide (ceria) nanoparticles | Thermal decomposition or sol-gel synthesis | samaterials.comsigmaaldrich.comchemicalbook.com |

| Environmental | Component in automotive catalytic converters | Catalytic oxidation of CO and NOx emissions | samaterials.comprochemonline.com |

| Energy | Precursor for materials in fuel cells and solar cells | Ceria's ionic conductivity and catalytic properties | samaterials.com |

| Coatings | Anti-corrosion coating for metals (Al, steel, Zn) | Formation of a protective passive layer | samaterials.com |

| Additives | Gasoline additive | Improves combustion efficiency | samaterials.com |

| Optics/Ceramics | Polishing agent for glass; additive in ceramics | Abrasive nature of ceria; enhances durability | samaterials.com |

Structure

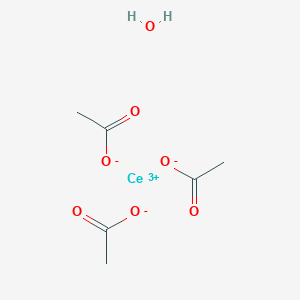

2D Structure

Properties

IUPAC Name |

cerium(3+);triacetate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Ce.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERUOEZHIAYQQL-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.[Ce+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11CeO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparative Methodologies of Cerium Iii Acetate Monohydrate

Conventional Synthetic Routes for Cerium (III) Acetate (B1210297) Monohydrate

The most established methods for synthesizing cerium (III) acetate monohydrate utilize readily available cerium precursors, such as carbonates, oxides, or hydroxides, and react them with acetic acid.

A principal and widely documented method for preparing cerium (III) acetate is the reaction of cerium (III) carbonate with an aqueous solution of acetic acid. wikipedia.org The chemical transformation is represented by the following equation:

Ce₂(CO₃)₃ + 6 CH₃COOH → 2 Ce(CH₃COO)₃ + 3 H₂O + 3 CO₂↑ wikipedia.org

In this reaction, cerium (III) carbonate is treated with acetic acid, leading to the formation of soluble cerium (III) acetate, water, and carbon dioxide gas. wikipedia.org The process generally involves adding the cerium carbonate to the acetic acid solution, often with controlled heating and stirring to ensure the reaction proceeds to completion. guidechem.com Temperatures for this reaction can range from 60°C to 100°C. guidechem.comgoogle.com

For applications demanding exceptional purity, a more refined approach is employed. This advanced route involves first dissolving a lower-purity cerium carbonate in nitric acid to form a cerium nitrate (B79036) solution. guidechem.comgoogle.com Impurities are then removed through controlled hydrolysis by adjusting the pH and temperature. Following filtration, the purified cerium nitrate solution is treated with ammonium (B1175870) bicarbonate to precipitate a high-purity cerium carbonate. guidechem.comgoogle.com This refined carbonate is then reacted with acetic acid under optimized conditions to yield cerium acetate with a rare-earth purity exceeding 99.99%. google.com

An alternative conventional route involves the reaction of cerium oxide (CeO₂) or cerium hydroxide (B78521) (Ce(OH)₃) with acetic acid. samaterials.com This method also relies on a straightforward acid-base reaction to produce the acetate salt. The process typically concludes with crystallization and drying of the final product. samaterials.com Cerium hydroxide, a water-insoluble crystalline material, serves as a suitable precursor for uses that are compatible with basic pH environments. nanoshel.com

Advancements in Purification and Crystallization Techniques

Achieving high-purity this compound is critical for its use in advanced applications. Significant advancements have been made in purification and crystallization methodologies to meet these stringent requirements.

A key purification strategy involves a multi-step conversion process prior to the final synthesis. As mentioned, crude cerium carbonate is converted to cerium nitrate, which allows for effective purification via hydrolysis and filtration. google.com The subsequent conversion back to a refined cerium carbonate ensures that the starting material for the final reaction with acetic acid is of very high quality, with non-rare-earth impurities often below 10 ppm. google.com

The final step is the thorough drying of the crystalline product. This is typically performed at a constant temperature, for example, between 95°C and 100°C for 24 hours, to remove residual water and obtain the stable monohydrate form. guidechem.comgoogle.com An effective crystallization process yields a product with good granularity, which simplifies the filtering and drying stages. google.com

Comparative Analysis of Synthetic Pathways and Yield Optimization

The choice of synthetic pathway depends on the desired purity of the final product and economic considerations. The reaction of cerium (III) carbonate with acetic acid is a robust and frequently used method. Research has focused on optimizing this pathway by systematically studying various reaction parameters.

Table 1: Optimized Reaction Conditions for Cerium (III) Acetate Synthesis from Cerium (III) Carbonate

| Parameter | Optimized Range/Value | Source |

|---|---|---|

| Acetic Acid Concentration | 1.5 - 2.5 mol/L | guidechem.com |

| Reaction Temperature | 60 - 80 °C | guidechem.com |

| Solid-to-Liquid Ratio | 1.3/1 - 1.7/1 (Ce₂(CO₃)₃ to HAc solution) | guidechem.com |

The pathway involving the pre-purification of cerium carbonate via a nitrate intermediate is superior for producing high-purity material, though it is more complex and involves additional reagents. google.com The direct reaction of cerium oxide or hydroxide is a viable alternative, though less detailed in the available research regarding optimization parameters.

Table 2: Comparative Analysis of Synthetic Pathways

| Feature | Cerium (III) Carbonate Route | Cerium Oxide/Hydroxide Route | High-Purity Carbonate Route |

|---|---|---|---|

| Starting Material | Cerium (III) Carbonate | Cerium (III) Oxide or Hydroxide | Crude Cerium (III) Carbonate, Nitric Acid, Ammonium Bicarbonate |

| Key Reaction | Direct reaction with acetic acid | Direct reaction with acetic acid | Multi-step purification then reaction with acetic acid |

| Purity Potential | Standard Purity | Standard Purity | High Purity (>99.99%) google.com |

| Process Complexity | Low to Moderate | Low to Moderate | High |

Cerium Iii Acetate Monohydrate As a Precursor in Advanced Materials Synthesis

Synthesis of Cerium Oxide Nanoparticles (CeO2 NPs) Utilizing Cerium (III) Acetate (B1210297) Monohydrate

Cerium (III) acetate monohydrate is a key starting material for producing cerium oxide nanoparticles, which are valued for their applications in catalysis, fuel cells, and environmental remediation. samaterials.com The synthesis process often involves the reaction of cerium (III) acetate hydrate (B1144303) with acetic acid, followed by crystallization, drying, and calcination at temperatures between 425°C and 450°C to yield high surface area ceric oxide. prepchem.com

Wet Chemical Synthesis Approaches for CeO2 Nanoparticles

Wet chemical methods are widely employed for the synthesis of CeO2 NPs from this compound due to the ability to control particle size and properties. These methods include precipitation and hydrothermal techniques. researchgate.netnih.gov

The addition of an oxidizing agent like hydrogen peroxide (H2O2) during the wet chemical synthesis of CeO2 nanoparticles from cerium precursors plays a crucial role in the final properties of the nanoparticles. Research has shown that H2O2 influences the nucleation and growth kinetics of the nanoparticles. nih.gov Studies have demonstrated that increasing the concentration of H2O2 can lead to a decrease in the crystallite size of CeO2. capes.gov.br The interaction between the cerium precursor and H2O2 can modulate the physicochemical and antioxidant properties of the resulting CeO2 NPs. nih.gov For instance, the catalase-like activity of CeO2 nanoparticles is linked to a two-step process where Ce(IV) is first reduced to Ce(3+) by H2O2, forming a hydroperoxyl radical, which then participates in the reduction of another Ce(IV) ion. confer.cz The use of different cerium (III) precursor salts in conjunction with H2O2 can also lead to variations in the physicochemical characteristics and bioactivity of the synthesized nanoparticles. nih.gov Furthermore, the catalytic properties of CeO2 nanoparticles, such as their ability to generate hydrogen peroxide via the oxygen reduction reaction (ORR), can be enhanced by controlling the synthesis method and the resulting phases of ceria (CeO2 and CeO2-x). cdmf.org.briaea.org

The anion of the cerium precursor salt has a demonstrable effect on the properties of the synthesized cerium oxide nanoparticles (CNPs). nih.gov Different anions influence the nucleation and growth kinetics during synthesis, resulting in CNPs of varying sizes. nih.gov This size difference, in turn, affects the surface area and the Ce³⁺/Ce⁴⁺ ratio on the nanoparticle surface, which are critical factors for their catalytic and antioxidant activities. nih.govnih.gov For example, a study comparing CeO2 nanoparticles synthesized from cerium (III) nitrate (B79036), chloride, and acetate precursors using the same wet chemical method with H2O2 would provide direct evidence of the anion's role. nih.gov Research has also shown that the choice of precursor, such as cerium (III) acetate hydrate versus cerium (III) nitrate hexahydrate, can lead to different particle morphologies and sizes under similar synthesis conditions. nih.gov For instance, one study highlighted that cerium acetate-derived nanostructures were larger than those synthesized from cerium hydroxide (B78521). nih.gov Another investigation into mesoporous CeO2 nanoparticles prepared by a hydrothermal method used various precursors, including cerium (III) acetate, and found that the choice of precursor influenced the catalytic activity for transamidation reactions. researchgate.net

| Precursor | Synthesis Method | Resulting Particle Size/Morphology | Reference |

| Cerium (III) Acetate Hydrate | Hydrothermal | Larger nanostructures compared to cerium hydroxide precursor. | nih.gov |

| Cerium (III) Acetate Hydrate & Ovalbumin | Not specified | Plate-like nanoparticles, 6-30 nm. | nih.gov |

| Cerium (III) Acetate | Hydrothermal | Influenced catalytic activity in transamidation. | researchgate.net |

| Different Cerium (III) Precursor Salts | Wet Chemical with H2O2 | Varying nanoparticle sizes and physicochemical properties. | nih.gov |

Sonochemical Synthesis Strategies for Cerium Oxide Nanoparticles

Sonochemical synthesis offers a rapid and efficient route to produce CeO2 nanoparticles. This method utilizes the extreme conditions created by acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to drive chemical reactions. nih.govresearchgate.net In a typical sonochemical synthesis of CeO2 from this compound, the precursor is mixed with a precipitating agent like sodium hydroxide in a suitable solvent. acs.org The mixture is then subjected to ultrasonic irradiation, which can directly yield nanocrystalline CeO2 without the need for subsequent calcination. acs.org

The morphology and size of CeO2 nanoparticles synthesized sonochemically can be precisely controlled by adjusting various sonication parameters. Key factors include irradiation time, the nature of the precipitating agent, and the presence of additives. acs.orgresearchgate.netacs.org

Influence of Sonication Time: Studies have shown that the duration of ultrasonic irradiation directly impacts the crystallinity and particle size of the resulting CeO2. acs.org Longer sonication times generally lead to changes in these properties. acs.org

Effect of Precipitating Agent: The choice of precipitating agent, such as sodium hydroxide or ammonium (B1175870) hydroxide, also plays a significant role in determining the final morphology, crystallinity, and particle size of the CeO2 nanoparticles. acs.orgresearchgate.net For instance, using a highly concentrated aqueous base like 20 M NaOH under sonication has been shown to produce one-dimensional nanorods of CeO2 with a uniform shape and size (approximately 24 nm in diameter and 129 nm in length). researchgate.net In contrast, conventional precipitation under the same conditions resulted in non-uniform particles. researchgate.net

Role of Additives: Additives can have a strong effect on particle size and distribution. nih.govcapes.gov.br For example, the use of polyethylene (B3416737) glycol (PEG) as a structure-directing agent during sonication can lead to the formation of polycrystalline CeO2 nanorods with diameters of 5–10 nm and lengths of 50–150 nm. acs.org The concentration and molecular weight of PEG are crucial factors in this process. acs.org Similarly, additives like ethylenediamine (B42938) or tetraalkylammonium hydroxide can yield monodispersed CeO2 nanoparticles with mean particle sizes as small as 3.3 nm. nih.govcapes.gov.br

| Sonication Parameter | Effect on CeO2 Nanoparticles | Resulting Morphology/Size | Reference |

| Irradiation Time | Affects crystallinity and particle size. | Varies with duration. | acs.org |

| Precipitating Agent (20 M NaOH) | Induces formation of 1D nanostructures. | Nanorods (24 nm diameter, 129 nm length). | researchgate.net |

| Additive (Polyethylene Glycol) | Directs structure formation. | Nanorods (5-10 nm diameter, 50-150 nm length). | acs.org |

| Additive (Tetraalkylammonium hydroxide) | Produces small, monodispersed particles. | ~3.3 nm mean particle size. | nih.govcapes.gov.br |

Microwave-Assisted Solid-State Synthesis of Cerium Oxide Nanoparticles

Microwave-assisted synthesis provides a rapid and energy-efficient method for producing CeO2 nanoparticles. mdpi.compsu.edu This technique combines the advantages of microwave heating with solid-state or solution-based reactions, leading to high yields and environmentally friendly procedures. mdpi.compsu.edu When cerium (III) acetate is used as a precursor, it is typically dissolved with a base like sodium hydroxide in deionized water. mdpi.com The solution is then subjected to microwave irradiation for a short duration, often as little as 30 seconds, to produce a precipitate of CeO2 nanoparticles. mdpi.com The resulting nanoparticles can have sizes around 4 nm. mdpi.com Further calcination at high temperatures, such as 800°C, can be employed to increase particle size and improve crystallinity. mdpi.com

The power of the microwave and the pH of the reaction mixture are key parameters that can be adjusted. mdpi.com Studies have shown that varying the microwave power (e.g., 50 W, 100 W, 200 W) and the pH (e.g., 11 or 12) can influence the characteristics of the synthesized nanoparticles, although in some cases, the resulting materials were found to be similar across different conditions. mdpi.com Microwave-assisted hydrothermal methods have also been successful in synthesizing CeO2 nanorods by adjusting the cerium source and the amount of ammonia (B1221849) water, without the need for surfactants or a calcination process. psu.edu

| Synthesis Method | Precursor | Key Parameters | Resulting Nanoparticle Characteristics | Reference |

| Microwave-assisted batch | Cerium acetate, Sodium hydroxide | Power: 50, 100, 200 W; pH: 11, 12; Time: 0.5-2.5 min | ~4 nm particles, aggregates of ~100 nm after calcination at 800°C. | mdpi.com |

| Microwave-assisted flow | Cerium acetate, Sodium hydroxide | Power: 200 W; Time: 30 s; pH: 12 | ~4 nm particles, similar to batch synthesis. | mdpi.com |

| Microwave-hydrothermal | Cerium source, Ammonia water | Temperature, precursor type | Nanoparticles (~1.6-20 nm) and nanorods. | psu.edu |

Mechanistic Investigations into the Impact of Precursor Decomposition on Nanoparticle Morphology

The decomposition of cerium (III) acetate is a complex process that significantly influences the final morphology of the resulting cerium oxide nanoparticles. researchgate.netresearchgate.netitu.edu.tr Acetate ions, in particular, play a directive role in the morphological transition of these nanoparticles. hud.ac.ukdntb.gov.ua

Recent studies have shown that acetate can act as a base catalyst, accelerating the formation of Ce-O-Ce bonds through condensation reactions similar to those of alcohols. nih.gov This catalytic activity promotes the growth of crystalline ceria nanoparticles. nih.gov The presence of acetate ions and the pH of the reaction environment are critical factors. Acetate can form Ce(IV)-acetate complexes, which stabilize aqueous Ce(IV) and inhibit its hydrolysis, especially at lower pH. hud.ac.ukdntb.gov.ua This stabilization is weakened during hydrothermal treatment, leading to controlled, homogeneous precipitation and the formation of monodispersed, cubic-shaped nanoparticles. hud.ac.ukdntb.gov.ua

Investigations have revealed a distinct trend where cerium oxide nanoparticles transition from octahedral to cubic morphologies with the introduction of acetate molecules. hud.ac.ukdntb.gov.ua By adjusting the ratio of acetate to the cerium precursor, researchers can control the reaction yield, with higher acetate concentrations leading to significantly increased yields of ceria nanoparticles. nih.gov Furthermore, increasing acetate additions has been observed to decrease the average particle size and size distribution while simultaneously increasing the crystallinity of the nanoparticles. nih.gov

The mechanism involves the formation of intermediate products during thermal decomposition. For instance, the decomposition of cerium(III) acetate hydrate in an inert atmosphere proceeds through several steps, forming intermediates such as Ce2O(CH3CO2)4, Ce2O2(CH3CO2)2, and Ce2O2CO3 before the final formation of cerium(IV) oxide. researchgate.netjst.go.jp This multi-step decomposition, influenced by the presence of acetate, allows for fine control over the nucleation and growth processes, ultimately determining the final nanoparticle morphology. nih.govacs.org

Thermal Decomposition Routes for Cerium Oxide Nanoparticle Formation

Thermal decomposition of this compound is a widely employed method for producing cerium oxide (ceria, CeO₂) nanoparticles. researchgate.netresearchgate.netitu.edu.tr The process involves heating the precursor in a controlled atmosphere, leading to its breakdown and the subsequent formation of ceria nanocrystals. researchgate.netscispace.com

The decomposition pathway is a multi-step process. researchgate.netjst.go.jp Initially, the hydrated precursor undergoes dehydration. researchgate.netitu.edu.tr As the temperature increases, the anhydrous cerium(III) acetate decomposes further through several intermediate stages. researchgate.netresearchgate.netjst.go.jp In an inert atmosphere like helium or argon, this decomposition occurs between 250°C and 800°C, involving four distinct steps. researchgate.net The chemical compositions of the intermediate products are believed to be Ce₂O(CH₃CO₂)₄, Ce₂O₂(CH₃CO₂)₂, and Ce₂O₂CO₃. researchgate.netjst.go.jp The final step involves the oxidation of cerium(III) to cerium(IV), yielding crystalline cerium(IV) oxide. researchgate.netjst.go.jp

The atmosphere in which the decomposition takes place significantly affects the reaction. In a dry air atmosphere, the decomposition to CeO₂ is completed at a much lower temperature, around 330°C. itu.edu.tr The temperature range and the nature of the gaseous byproducts can be precisely monitored using techniques like thermogravimetry combined with mass spectrometry. researchgate.net

The characteristics of the resulting ceria nanoparticles, such as size and crystallinity, are highly dependent on the decomposition temperature and duration. nih.gov For example, a solventless thermolysis of a cerium-oleate precursor, derived from a cerium salt, at 320°C can produce highly concentrated and dispersible ceria nanoparticles. nih.gov

Controlled Thermal Decomposition for Tailored Nanoparticle Production

The controlled thermal decomposition of cerium precursors, including cerium (III) acetate, allows for the production of cerium oxide nanoparticles with tailored properties such as size, shape, and crystallinity. nih.govmdpi.com By carefully manipulating reaction parameters like temperature, time, and the chemical environment, researchers can fine-tune the characteristics of the resulting nanomaterials. researchgate.netscispace.comnih.gov

One key factor is the decomposition temperature. Higher calcination temperatures generally lead to an increase in the average crystallite size of the nanoparticles. nih.gov For instance, in one study, increasing the calcination temperature from 200°C to 500°C resulted in an increase in the average crystallite size from 8.11 nm to 12.69 nm. nih.gov Similarly, thermal treatment of cerium acetate-synthesized nanostructures at 500°C and 1000°C increased the crystalline size from an initial 10-15 nm to 17.7 nm and 53.6 nm, respectively. nih.gov

The duration of the thermal treatment also plays a crucial role. In a solventless thermolysis process using a cerium-oleate precursor, the evolution of nanoparticle size and shape was observed over time at a constant temperature of 320°C. nih.gov This demonstrates that reaction time can be used as a parameter to control the growth of the nanoparticles. nih.gov

The choice of precursor and the presence of surfactants or capping agents also offer avenues for control. Different cerium precursors, such as cerium acetylacetonate (B107027) and cerium nitrate, when decomposed under similar conditions, can yield nanoparticles with varying sizes and cerium(III) content. researchgate.netscispace.com The use of surfactants like organic acids and amines during high-temperature decomposition helps in controlling the size of the resulting near-spherical nanocrystals, typically in the range of 3 to 10 nm in diameter. researchgate.netscispace.com

The table below summarizes the effect of calcination temperature on the crystallite size of cerium oxide nanoparticles synthesized from cerium acetate.

| Initial Size (nm) | Calcination Temperature (°C) | Final Crystallite Size (nm) |

| 10-15 | 500 | 17.7 |

| 10-15 | 1000 | 53.6 |

This table illustrates the significant impact of controlled thermal treatment on the final size of the nanoparticles, showcasing a method for tailoring their physical properties. nih.gov

Aerosol (Pyrolysis Spray) Synthesis of Cerium Oxide Nanoparticles

Aerosol synthesis, specifically spray pyrolysis, is a versatile method for producing cerium oxide nanoparticles directly from a precursor solution containing cerium (III) acetate. rero.chdntb.gov.ua In this process, a solution of the precursor is atomized into fine droplets, which are then carried by a gas into a high-temperature reactor. researchgate.net The solvent evaporates, and the precursor decomposes within the droplets, leading to the formation of solid nanoparticles.

One of the key advantages of spray pyrolysis is the ability to produce nanoparticles with high surface area and controlled morphology. rero.chresearchgate.net For instance, using a solution of cerium acetate in acetic acid, with the addition of an iso-octane/2-butanol mixture, homogeneous CeO₂ nanoparticles have been synthesized. rero.ch By controlling process parameters such as the oxygen dispersion and the flow rate of the liquid precursor, the specific surface area of the resulting powders can be varied, for example, from 101 to 240 m²/g. rero.ch

The characteristics of the precursor solution, including the type of cerium salt and solvent, influence the morphology of the final particles. researchgate.net Thermogravimetric analysis (TGA) of cerium (III) acetate shows a multi-stage weight loss corresponding to dehydration and subsequent decomposition to cerium oxide. researchgate.net This decomposition behavior within the aerosol droplets dictates the final structure of the nanoparticles.

The table below presents data from a study on the spray pyrolysis of cerium acetate, highlighting the relationship between process parameters and the specific surface area of the produced ceria nanoparticles. rero.ch

| Oxygen Dispersion Rate (L/min) | Liquid Precursor Flow Rate (mL/min) | Specific Surface Area (m²/g) |

| 5 | 5 | 101 |

| 3 | 5 | 135 |

| 5 | 3 | 240 |

This data demonstrates the tunability of the spray pyrolysis process for producing ceria nanoparticles with desired surface area characteristics. rero.ch

Sol-Gel Methodologies for Cerium Oxide Material Synthesis

The sol-gel method is a widely utilized chemical solution deposition technique for synthesizing cerium oxide materials, including nanoparticles and thin films, using cerium (III) acetate as a precursor. sigmaaldrich.comproquest.com This method involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

The process typically begins with the dissolution of the cerium (III) acetate precursor in a suitable solvent, often in the presence of a complexing or stabilizing agent. nih.govmdpi.com For example, cerium(III) acetate hydrate can be used in a sol-gel route to create thin film buffer layers. fishersci.cathermofisher.com The hydrolysis and condensation reactions that follow lead to the formation of a three-dimensional network of cerium-oxygen bonds, resulting in the gel. nih.gov

Subsequent drying and heat treatment (calcination) of the gel remove residual organic compounds and promote the crystallization of cerium oxide. nih.govmocedes.org The conditions of the sol-gel process, such as pH, temperature, and the type of solvent and stabilizing agents used, significantly influence the properties of the final material. dntb.gov.uaconicet.gov.ar For instance, using gelatin as a stabilizing agent, researchers have found that the ratio of the cerium precursor to gelatin affects the size of the synthesized CeO₂ nanoparticles. nih.gov Similarly, poly(allylamine) (PAA) has been used as a capping agent to control particle agglomeration during calcination. mdpi.com

The versatility of the sol-gel method allows for the synthesis of various forms of ceria materials. Nanoparticles with controlled sizes can be produced, and the method is also suitable for fabricating thin films. mocedes.orgresearchgate.net

Fabrication of Functional Thin Films for Advanced Applications

This compound is a valuable precursor for the fabrication of functional cerium oxide (CeO₂) thin films, which are of interest for various advanced applications due to the desirable properties of ceria. cuni.czarxiv.org These properties include a high dielectric constant, a large bandgap, and good thermal stability. researchgate.net

Utilization in High-κ Dielectric Buffer Layers

Cerium oxide (CeO₂) is a promising high-κ dielectric material, meaning it has a high dielectric constant compared to silicon dioxide (SiO₂). researchgate.net This property makes it a candidate for use in next-generation microelectronic devices, such as transistors and capacitors, where it can serve as a gate insulator or as a buffer layer. fishersci.cathermofisher.com Cerium (III) acetate hydrate is utilized as a precursor in the sol-gel synthesis of these high-κ dielectric buffer layers. fishersci.cathermofisher.com

The sol-gel method offers a cost-effective and versatile route to deposit thin films of CeO₂. A solution containing cerium (III) acetate is prepared and applied to a substrate, followed by thermal treatment to form the crystalline CeO₂ film. researchgate.net The quality and properties of the resulting film depend on the synthesis conditions.

The high dielectric constant of CeO₂ (with reported values ranging up to 26) allows for the fabrication of capacitors with higher capacitance density or transistors with lower leakage currents and improved performance compared to those using conventional SiO₂. researchgate.net Furthermore, CeO₂ has a small lattice mismatch with silicon, which is advantageous for its epitaxial growth on silicon substrates, a crucial aspect for its integration into silicon-based semiconductor devices. researchgate.net

The use of cerium-based precursors, including those derived from cerium (III) acetate, is being explored to form and stabilize these high-κ dielectric films through various deposition processes. google.com Research in this area aims to optimize the electrical properties of the CeO₂ films for their application as reliable buffer layers in advanced electronic components.

Application in Optical Coatings and High-Temperature Superconductors

This compound is utilized as a precursor in the development of optical coatings. When applied to glass and other substrates, it can be converted into cerium oxide, which enhances the material's ability to absorb ultraviolet (UV) radiation. samaterials.com This property is particularly valuable in producing protective coatings that prevent the degradation of the underlying material from sun exposure. Additionally, cerium compounds contribute to the durability and optical performance of these coatings. mcc-hamburg.desamaterials.com

In the realm of high-temperature superconductors, while this compound is not directly used, cerium itself is a key element in the formation of cerium-based superhydrides. These materials, such as cerium superhydride (CeH₉ and CeH₁₀), have been found to exhibit superconductivity at relatively high temperatures (around 100 K) and comparatively low pressures. arxiv.orgaps.org The synthesis of these novel superconductors is a complex process involving the compression of elemental cerium in a hydrogen-rich environment.

Development of Specialized Ceramic and Glass Materials

This compound is a significant precursor in the synthesis of advanced ceramic and glass materials. samaterials.comnanoshel.com Its primary role lies in its ability to be a reliable source for cerium oxide (CeO₂) nanoparticles upon thermal decomposition. samaterials.comstanfordmaterials.com These nanoparticles are integral to the production of specialized ceramics with enhanced properties. In the glass industry, cerium compounds derived from this precursor act as a decolorizing agent and improve the optical quality and stability of the glass. mcc-hamburg.denanoshel.com The addition of cerium can prevent discoloration and solarization, particularly in applications like television faceplates. nanoshel.com

Table 1: Applications of Cerium (III) Acetate in Ceramic and Glass Production

| Application Area | Function of Cerium Compound | Resulting Property |

| Advanced Ceramics | Precursor to CeO₂ nanoparticles | Enhanced durability and specific catalytic or electronic functions. samaterials.com |

| Glass Manufacturing | Decolorizing agent | Improved clarity and transparency. mcc-hamburg.de |

| Specialty Glass | UV absorption | Prevention of solarization and discoloration. nanoshel.com |

| Glass Polishing | Polishing agent | High-quality surface finish for optical components. nanoshel.com |

A key area of research and application for this compound is in the production of UV-stable glass products. samaterials.comnanoshel.com Cerium oxide, derived from the acetate precursor, is incorporated into the glass matrix to impart strong ultraviolet absorption characteristics. samaterials.com This is crucial for protecting the contents behind the glass from harmful UV radiation, which can cause fading and degradation. The presence of cerium ions in the glass structure effectively blocks UV light while maintaining the transparency of the glass in the visible spectrum. mcc-hamburg.de

Preparation of Luminescent and Magnetic Materials

This compound is an important precursor in the synthesis of doped phosphors, particularly those based on garnet structures like yttrium aluminum garnet (YAG). uu.nl In these materials, a small amount of cerium (Ce³⁺) is substituted into the crystal lattice of the host material. When excited by blue light, these Ce³⁺-doped phosphors emit a broad spectrum of yellow light. This phenomenon is the cornerstone of white light-emitting diodes (LEDs), where a blue LED chip is coated with a cerium-doped phosphor to produce white light. uu.nl The precise control over the synthesis process, starting from precursors like cerium (III) acetate, is critical to achieving the desired luminescent properties. Research is ongoing to develop new Ce³⁺-doped phosphors for full-spectrum lighting applications. rsc.org

Table 2: Examples of Cerium-Doped Phosphors and Their Applications

| Phosphor Host Material | Dopant | Application |

| Yttrium Aluminum Garnet (Y₃Al₅O₁₂) | Ce³⁺ | White LEDs, scintillators, cathode ray tubes. uu.nl |

| Lutetium Aluminum Garnet (Lu₃Al₅O₁₂) | Ce³⁺ | High-performance scintillators for medical imaging (PET). wikipedia.org |

Exploration in Anti-Corrosion Coating Development

Cerium (III) acetate is actively explored as a key component in the development of advanced anti-corrosion coatings. samaterials.com It serves as a more environmentally friendly alternative to traditional chromate-based inhibitors. battelle.org When incorporated into a coating formulation, the cerium acetate can be converted to cerium oxides. These oxides can act as a protective barrier on the metal surface. Research has shown that coatings containing cerium compounds can significantly suppress corrosion on metals like aluminum and steel. researchgate.net The mechanism involves the cerium ions inhibiting the cathodic reactions that drive the corrosion process. researchgate.net Studies have demonstrated that even very thin coatings containing cerium derivatives can reduce the corrosion rate by several orders of magnitude. researchgate.net

Catalytic Research Applications of Cerium Iii Acetate Monohydrate and Its Derivatives

Homogeneous Catalysis Mediated by Cerium (III) Acetate (B1210297) Monohydrate

As a homogeneous catalyst, cerium (III) acetate is soluble in various reaction media, enabling its direct participation in chemical reactions. mcc-hamburg.dewikipedia.org Its effectiveness has been demonstrated in numerous organic synthesis applications. samaterials.comontosight.ai

Cerium (III) acetate has been identified as an effective homogeneous catalyst for a variety of organic reactions. samaterials.com Its catalytic prowess is particularly noted in promoting oxidation and cyclization transformations, which are fundamental processes in organic synthesis. samaterials.com The application of cerium-based catalysts extends to the production of valuable chemical entities, including pharmaceuticals, dyes, and polymers. samaterials.com Recent advancements have highlighted the potential of cerium complexes as promising catalysts for a range of organic transformations under mild conditions, leveraging the photoresponsive properties of Ce(IV) and Ce(III) species. nih.gov Cerium catalysts are often used to activate dioxygen for the oxidation of organic compounds and for the generation of organic radicals. nih.gov

The catalytic activity of cerium compounds, including the acetate salt, is intrinsically linked to the reversible Ce(III)/Ce(IV) redox couple. nih.goviiserpune.ac.in This ability to easily transition between oxidation states allows cerium to act as a potent mediator in redox-driven reactions. mcc-hamburg.de In oxidation reactions, Ce(III) can be oxidized to Ce(IV), which then acts as an oxidant for the organic substrate. The resulting Ce(III) can then be re-oxidized, completing the catalytic cycle.

A key mechanistic feature in many cerium-catalyzed transformations is the homolysis of a covalent bond between a Ce(IV) ion and a ligand. nih.gov This process generates a radical species from the ligand, which can then initiate or participate in subsequent reaction steps, such as C-C bond formation. nih.gov This mechanism is central to many oxidative transformations mediated by cerium catalysts. nih.gov The interaction of hydrogen peroxide with nanoceria, for example, involves the reduction of Ce(IV) to Ce(III) and subsequent regeneration of Ce(IV), showcasing the dynamic nature of the cerium redox cycle. arxiv.org

A notable application of cerium catalysis is the aerobic coupling of β-oxoesters with enol acetates, which yields δ-lactone derivatives containing a 1,4-diketone moiety. researchgate.netsci-hub.se This transformation is significant as it represents an oxidative C-C coupling reaction where atmospheric oxygen serves as the terminal oxidant, making it an economically and ecologically favorable process. nih.gov The reaction is typically catalyzed by a simple cerium salt like CeCl₃·7H₂O, which acts as the precatalyst. nih.gov

The mechanism of this reaction is proposed to proceed through a radical chain reaction that forms endoperoxide intermediates from the β-oxoester, enol acetate, and dioxygen, with a Ce(IV) species acting as the initiator. sci-hub.senih.gov This endoperoxide is thought to rearrange via an intermediate analogous to the Criegee intermediate in the Baeyer-Villiger oxidation (BVO). nih.gov However, a key distinction is the regiochemistry of the migration step. In this cerium-catalyzed reaction, the less substituted alkyl residue undergoes a 1,2-shift, which is the opposite of what is typically observed in the BVO. nih.gov This "anti-Baeyer-Villiger" regiochemistry is explained by stereoelectronic effects in the proposed endoperoxidic oxycarbenium ion intermediate. nih.gov

Table 1: Cerium-Catalyzed Aerobic Coupling of β-Oxoesters with Enol Acetates This table summarizes representative results for the formation of δ-lactones.

| β-Oxoester Substrate | Enol Acetate Substrate | Catalyst | Oxidant | Product Yield | Reference |

|---|---|---|---|---|---|

| Cyclopentanone-2-carboxylates | α-Aryl vinyl acetates | CeCl₃·7H₂O | Atmospheric O₂ | Up to 74% | nih.gov |

| β-Oxoester (1a) | Enol acetate (2a) | Cerium precatalyst (1 mol%) | Air | Moderate | sci-hub.se |

| β-Oxoester with stereocenters | Enol acetate | Cerium catalyst | Aerobic | - | sci-hub.se |

Cerium complexes have also been developed as effective catalysts for the hydrosilylation of acrylates. iastate.edunih.gov Specifically, the zwitterionic bis(alkyl) hydridoborato complex, Ce{C(SiHMe₂)₃}₂HB(C₆F₅)₃, derived from the reaction of Ce{C(SiHMe₂)₃}₃ with B(C₆F₅)₃, serves as a precatalyst. iastate.edunih.gov This homogeneous catalyst promotes the hydrosilylation of acrylates to produce α-silyl esters at room temperature. iastate.edunih.gov The reaction demonstrates high efficiency, achieving a turnover number of 2200. iastate.edunih.gov This catalytic system represents a significant advancement in the use of cerium for C-Si bond formation. amanote.com

Table 2: Performance of Cerium Catalyst in Hydrosilylation of Acrylates This table highlights the key performance metric of the cerium-catalyzed hydrosilylation.

| Catalyst | Substrate | Product | Temperature | Turnover Number (TON) | Reference |

|---|---|---|---|---|---|

| Ce{C(SiHMe₂)₃}₂HB(C₆F₅)₃ | Acrylates | α-Silyl esters | Room Temp. | 2200 | iastate.edunih.gov |

Heterogeneous Catalysis Derived from Cerium (III) Acetate Monohydrate Precursors

Beyond its role in homogeneous catalysis, this compound is a crucial starting material, or precursor, for the synthesis of heterogeneous catalysts, most notably cerium oxide (CeO₂). samaterials.comprepchem.com Heterogeneous catalysts are in a different phase from the reactants, which offers significant advantages in industrial processes, such as ease of separation and catalyst reusability. researchgate.net

Cerium oxide nanoparticles, renowned for their applications in catalytic converters for automotive exhaust purification, fuel cells, and environmental remediation, can be synthesized using cerium (III) acetate as the cerium source. samaterials.comrareearthpowder.com The synthesis often involves methods like sol-gel processing or thermal decomposition. sigmaaldrich.comresearchgate.netwikipedia.org For instance, cerium acetate can be treated with acetic acid and then calcined at temperatures around 425-450°C to produce high surface area ceric oxide. prepchem.com The thermal decomposition of cerium (III) acetate hydrate (B1144303) proceeds through the formation of basic cerium (III) acetate and then a basic carbonate before finally yielding CeO₂. wikipedia.org

The properties of the resulting ceria nanoparticles, such as crystallite size and morphology, can be influenced by the synthesis conditions and the choice of precursor. researchgate.netnih.gov These ceria-based materials exhibit exceptional redox properties (Ce⁴⁺/Ce³⁺) and high oxygen storage capacity, which are central to their catalytic function. iiserpune.ac.in For example, ceria-zirconia mixed oxides, which can be prepared using cerium precursors, are used as supports for palladium catalysts in Suzuki and Mannich reactions. iiserpune.ac.in Furthermore, cerium-containing metal-organic frameworks (MOFs), which can be synthesized using cerium precursors, have shown high efficiency as heterogeneous catalysts in Fenton-like reactions for dye degradation. researchgate.net

Role in Automotive Exhaust Gas Purification Catalysts and Emission Control Systems

Cerium (III) acetate is a key component in the manufacturing of three-way catalysts (TWCs) used for automotive exhaust gas purification. aemree.com These catalysts are essential for controlling emissions from internal combustion engines by simultaneously converting harmful gases like carbon monoxide (CO), nitrogen oxides (NOx), and unburned hydrocarbons (HC) into less harmful substances such as carbon dioxide (CO₂), nitrogen (N₂), and water (H₂O). samaterials.com

The primary role of cerium in these systems stems from its high oxygen storage capacity (OSC). Cerium oxides, derived from precursors like cerium (III) acetate, can store and release oxygen depending on the composition of the exhaust gas stream. samaterials.com Under fuel-rich conditions (excess hydrocarbons and CO), the catalyst releases stored oxygen to oxidize CO and HCs. Conversely, under fuel-lean conditions (excess oxygen), it captures and stores oxygen, which is then available for the reduction of NOx. This buffering capability ensures the catalyst operates efficiently over a wide range of air-to-fuel ratios.

Cerium compounds, including those derived from cerium (III) acetate, are also utilized as additives in gasoline and diesel fuel to enhance combustion efficiency and decrease the emission of harmful pollutants. samaterials.comsamaterials.com These additives function as oxygen storage materials, promoting more complete fuel combustion within the engine. samaterials.com

Studies on the Enhancement of General Catalytic Activity

Research has demonstrated that cerium compounds, often derived from cerium (III) acetate, can significantly enhance the activity of various catalytic systems. For instance, cerium(III) supported on a weekly acidic cation exchanger resin has been shown to be an effective and reusable "green" catalyst. researchgate.net This system has demonstrated comparable or even superior catalytic activity in certain organic syntheses when compared to inorganic cerium(III) salts like cerium(III) chloride. researchgate.net

The catalytic efficacy of cerium is often attributed to the redox couple of Ce³⁺/Ce⁴⁺. This property is central to its function in promoting a range of organic reactions, including oxidations and cyclizations. samaterials.com Furthermore, cerium(III) acetate, in conjunction with a bromide ion, has been found to catalyze the liquid-phase auto-oxidation of cresols. chemicalbook.comscbt.com

Function as a Structural and Electronic Promoter for Heterogeneous Reactions

In heterogeneous catalysis, cerium compounds derived from precursors like cerium (III) acetate act as crucial structural and electronic promoters. The addition of cerium can significantly improve the performance of catalysts by modifying their physical and chemical properties.

For example, in the dehydration of glycerol (B35011) to acetol over a copper chromite catalyst, cerium promotion was found to lower the reaction temperature while increasing both glycerol conversion and acetol selectivity. researchgate.net The promotional effect is linked to the dispersion of the active catalytic species and the modification of the catalyst's surface acidity. The uniform distribution of cerium, copper, and chromium atoms on the silica (B1680970) support was observed to be critical for the enhanced catalytic performance. researchgate.net

The Lewis acid character of the Ce(III) ion, a hard cation, allows for strong interactions with compounds containing oxygen and nitrogen, making it an effective promoter in various chemical transformations. researchgate.net This property, combined with its low toxicity and cost-effectiveness, makes cerium-based promoters highly valuable in developing more efficient and environmentally benign catalytic processes. researchgate.net

Research on Carbon Monoxide Oxidation Catalysis

Cerium-based materials, often synthesized using cerium (III) acetate as a precursor, are extensively studied for the catalytic oxidation of carbon monoxide (CO), a significant environmental pollutant. The effectiveness of these catalysts is largely due to the redox properties of cerium and its ability to create oxygen vacancies in the cerium oxide lattice.

Recent research has focused on enhancing the low-temperature activity of these catalysts. For instance, a copper-doped ceria electrospun fiber catalyst demonstrated complete CO oxidation at a remarkably low temperature of 90°C. nih.gov This high efficiency is attributed to the formation of a unique Cu⁺-Ov-Ce³⁺ interface, where "Ov" represents an oxygen vacancy. This specific structure enhances the adsorption of CO, facilitating its oxidation. nih.gov

Furthermore, co-doping with other metals like silver can also boost catalytic performance. Ag-Ce co-doped three-dimensionally ordered macroporous (3DOM) Co-based catalysts have shown enhanced CO oxidation capabilities. nih.gov The synergy between silver and cerium promotes the redox capacity of the catalyst by increasing the ratio of Co³⁺ to surface reactive oxygen species, leading to lower CO conversion temperatures. nih.gov

Photocatalytic Applications of Cerium Oxide Nanoparticles from this compound

This compound is a common precursor for the synthesis of cerium oxide (CeO₂) nanoparticles. samaterials.comsigmaaldrich.com These nanoparticles are of significant interest in the field of photocatalysis due to their unique electronic and optical properties, high stability, and resistance to photocorrosion. researchgate.net

The photocatalytic activity of CeO₂ nanoparticles stems from their ability to generate electron-hole pairs upon absorbing light energy. These charge carriers can then participate in redox reactions, leading to the formation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH). These highly reactive species are capable of degrading a wide range of organic pollutants.

Cerium oxide nanoparticles synthesized from precursors like cerium (III) acetate have shown great promise in the photocatalytic degradation of organic pollutants in wastewater. chemicalbook.com These nanoparticles are effective in breaking down various dyes and other organic contaminants that are often resistant to conventional treatment methods. nih.govresearchgate.net

For instance, biosynthesized CeO₂ nanoparticles have demonstrated high degradation efficiencies for methylene (B1212753) blue (MB) and methyl orange (MO) under visible light irradiation. bohrium.comresearchgate.net In one study, degradation efficiencies of 98% for MB and 95% for MO were achieved. bohrium.comresearchgate.net The photocatalytic process typically follows pseudo-first-order kinetics. bohrium.comresearchgate.net

The reusability of these nanoparticles is a key advantage for practical applications. Studies have shown that CeO₂ nanoparticles can be used for multiple cycles with only a slight reduction in their photocatalytic activity, highlighting their potential for sustainable environmental remediation. bohrium.comresearchgate.net

| Pollutant | Catalyst | Light Source | Degradation Efficiency | Reference |

| Methylene Blue (MB) | Biogenic CeO₂ NPs | Sunlight | 99% | nih.gov |

| Methylene Blue (MB) | CeO₂ NPs from Portulaca oleracea extract | Visible Light | 98% | bohrium.comresearchgate.net |

| Methyl Orange (MO) | CeO₂ NPs from Portulaca oleracea extract | Visible Light | 95% | bohrium.comresearchgate.net |

Electrocatalytic Properties of Cerium-Based Materials (derived from precursor)

Cerium-based materials, particularly those incorporating cerium oxide derived from precursors like cerium (III) acetate, exhibit notable electrocatalytic properties. These properties are primarily linked to the reversible Ce³⁺/Ce⁴⁺ redox transition and the ability of ceria to form oxygen vacancies, which can enhance charge transfer and catalytic activity at the electrode surface.

One significant application of cerium's electrocatalytic properties is in the mediated electrochemical oxidation (MEO) process for the destruction of organic pollutants. In this process, Ce(IV) acts as a powerful oxidizing agent in a nitric acid medium to mineralize organic waste. nih.gov The spent Ce(III) is then electrochemically regenerated to Ce(IV) in situ, allowing for a continuous and efficient waste treatment cycle. This method has proven effective for the near-complete destruction of various organic pollutants. nih.gov

Furthermore, the incorporation of cerium into catalyst structures can enhance their electrocatalytic performance for various reactions. While direct electrocatalytic applications of cerium (III) acetate itself are less common, its role as a precursor to catalytically active cerium oxide phases is well-established. These ceria-based materials are explored for applications in fuel cells and sensors, where their ability to facilitate redox reactions is crucial. researchgate.net

Coordination Chemistry and Solution Behavior of Cerium Iii Acetate Monohydrate

Studies on Ligand Effects on Cerium Ion Stability and Reactivity

The stability and reactivity of the cerium(III) ion are profoundly influenced by its ligand environment. The coordination sphere has been shown to exert kinetic control over the redox process involving the Ce(III)/Ce(IV) couple. researchgate.net Oxidation of Ce(III) is often accompanied by a significant inner-sphere reorganization energy due to the large change in ionic radii (approximately 0.14 Å) upon oxidation to Ce(IV). researchgate.net This reorganization can create high energy activation barriers for electron transfer, a phenomenon particularly observed in sterically saturated Ce(III) complexes. researchgate.netnih.gov Consequently, the design and organization of the ligand framework are crucial for tuning the electrochemical properties and controlling reactivity. researchgate.net

The choice of ligand directly impacts the electronic properties of the cerium ion. The energies of the cerium ion's 5d electronic states are extremely sensitive to the ligand environment, in contrast to the more shielded 4f states. nih.gov This sensitivity means that different ligands can shift the energy of f-d transitions, which in turn affects the absorption and luminescence properties of the cerium(III) complex. nih.gov For instance, the use of a heterobimetallic framework (rare earth/alkali metal/1,1'-BINOLate) allows for control over ligand reorganization, enabling the rational synthesis of cerium(IV) products from cerium(III) precursors. nih.govacs.org This demonstrates that by carefully selecting ligands, it is possible to overcome the kinetic barriers that often frustrate cerium(III) oxidation chemistry. nih.govacs.org

Understanding the Interplay Between Metal Ions and Organic Ligands in Complex Formation

The formation of a complex between a metal ion like cerium(III) and an organic ligand is a reciprocal interaction that modifies the properties of both species. When an organic ligand binds to the cerium(III) ion, changes occur in the ligand's internal structure. For example, in a cerium(III) complex with a 1,2,3-triazole-based ligand, the carbon-oxygen bonds of the ligand lengthen upon coordination compared to their state in the free form. preprints.org This alteration can lead to consequent changes in adjacent bond lengths and angles within the ligand's ring structure. preprints.org

Investigations into Interactions Between Hydrated Cerium (III) Cations and Carboxylates in Aqueous Solution

In an aqueous solution, the cerium(III) ion exists as a hydrated cation. X-ray scattering studies have indicated that lanthanide ions from La(III) to Nd(III), which includes Ce(III), typically have a nine-water coordinate structure, [Ce(H₂O)₉]³⁺. acs.org This species exists in equilibrium with a partially dissociated form, [Ce(H₂O)₈]³⁺. acs.org The hydrated Ce(III) ion is notable for emitting fluorescence with a quantum yield of unity. nih.gov

When carboxylates, which act as conjugate Lewis bases, are introduced into the solution, they form complexes with the Ce(III) ion. nih.gov This complex formation leads to static quenching of the cerium fluorescence, meaning the resulting Ce(III)-carboxylate complex is nonemissive. nih.govnih.gov This phenomenon occurs because the fluorescence lifetime remains constant regardless of the carboxylate concentration, indicating that only the uncomplexed Ce(III) ions are fluorescent. acs.orgnih.gov The strength of the binding between Ce(III) and various monocarboxylates is generally inversely proportional to the acidity of the carboxylic acid. nih.gov The complex-formation constants can be determined by analyzing the changes in the absorption (Kabs) and emission (Kem) spectra of the solution as the carboxylate concentration is varied. nih.gov

Research on Complex Formation with Diglycolate (B8442512) and Associated Chelate Effects

Studies on the interaction between hydrated Ce(III) and various carboxylates have revealed an anomalously strong complex formation with diglycolic acid (DGA). nih.govnih.gov The binding of DGA to Ce(III) is approximately 1000 times stronger than that of other similar carboxylates, a phenomenon that cannot be explained by simple Lewis acid-base theory. acs.orgnih.gov

This exceptionally strong binding is attributed to a significant chelate effect. acs.orgnthu.edu.tw The diglycolate dianion (DG²⁻) acts as a tridentate ligand. acs.org In addition to its two carboxyl groups, the central ether oxygen atom in the DGA molecule can donate a lone pair of electrons to the Ce(III) ion. acs.org This allows the diglycolate ligand to wrap around the metal ion, forming two stable five-membered rings. acs.org This formation of multiple chelate rings, known as a double chelate effect, greatly enhances the stability of the complex. acs.org In contrast, other dicarboxylates like glutarate (GL²⁻) may form larger, less stable eight-membered rings, resulting in a much less significant chelate effect. acs.org The powerful chelate effect of DGA makes it a highly efficient quenching agent for Ce(III) fluorescence, even at low concentrations. nih.govacs.org

| Ligand | Binding Strength Relative to Other Carboxylates | Key Structural Feature | Observed Effect |

|---|---|---|---|

| Monocarboxylates | Standard | Single carboxyl group | Forms non-emissive complexes, quenching Ce(III) fluorescence. nih.gov |

| Diglycolate (DGA) | ~1000 times stronger | Tridentate with a central ether oxygen. acs.org | Anomalously strong binding due to a double chelate effect, forming two five-membered rings. acs.org |

| Glutarate | Significantly weaker than DGA | Forms a larger, less stable eight-membered ring. acs.org | Insignificant chelate effect compared to DGA. acs.org |

Analysis of the Composition of Mixed-Ligand Complexes with Monoethanolamine and Other Species

Research has demonstrated that mixed-ligand complexes of cerium(III) often exhibit greater stability compared to their simpler counterparts containing only one type of ligand. researchgate.net These complexes can be synthesized using a primary ligand and a secondary ligand, resulting in a defined stoichiometric ratio, such as 1:2:1 for [Ce(Q)₂(L)∙2H₂O] where Q is 8-hydroxyquinoline (B1678124) and L is an amino acid. ijsr.net Such complexes are often non-electrolytes and thermally stable, indicating strong metal-ligand bonds. researchgate.netijsr.net

Monoethanolamine is an amino alcohol that can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of its amino group and the oxygen atom of its alcohol group. researchgate.net While specific studies focusing solely on cerium(III)-monoethanolamine mixed-ligand complexes are not extensively detailed in the provided context, the principles of its coordination are well-established with other metals. researchgate.net Given the demonstrated ability of cerium(III) to form stable mixed-ligand complexes with other bidentate N- and O- donor ligands like amino acids, it is expected that monoethanolamine can also serve as a secondary ligand to form stable, mixed-ligand cerium(III) complexes. researchgate.netijsr.net

Advanced Characterization Techniques in Research on Cerium Iii Acetate Monohydrate

Spectroscopic Analysis Methods

Spectroscopy is a fundamental tool for examining the interactions between matter and electromagnetic radiation, offering a window into the atomic and molecular world of cerium compounds.

High-Temperature Fourier Transform Infrared (HT-FTIR) Spectroscopy

High-Temperature Fourier Transform Infrared (HT-FTIR) spectroscopy is a powerful technique used to monitor the chemical and structural transformations of materials as a function of temperature. In the study of cerium (III) acetate (B1210297) monohydrate, HT-FTIR is instrumental in tracking its thermal decomposition process. researchgate.netresearchgate.net

The analysis involves heating the sample in a controlled atmosphere (e.g., nitrogen or air) while continuously recording the infrared spectrum. researchgate.net The resulting spectra reveal changes in the vibrational modes of the molecule, which correspond to the breaking and forming of chemical bonds.

Detailed Research Findings: Studies on the thermal decomposition of cerium (III) acetate hydrate (B1144303), with the formula Ce(CH₃CO₂)₃·1.5H₂O, show a multi-step process when analyzed by HT-FTIR in conjunction with thermal analysis techniques like TG-DTA (Thermogravimetry-Differential Thermal Analysis). researchgate.netresearchgate.net

Dehydration: The initial heating phase shows the loss of water molecules. This is observed in the FTIR spectrum by the disappearance of broad absorption bands associated with the O-H stretching vibrations of water.

Formation of Anhydrous Acetate: Following dehydration, the material transforms into amorphous cerium anhydrous acetate. researchgate.net

Decomposition of Acetate: At higher temperatures (in the range of 300-700°C), the anhydrous acetate decomposes. researchgate.net The FTIR spectra track the disappearance of vibrational bands corresponding to the acetate group (e.g., C-H, C-C, and C=O stretching) and the emergence of new peaks.

Formation of Intermediates and Final Product: The decomposition proceeds through several intermediate products, which have been proposed as cerium oxyacetates like Ce₂O(CH₃CO₂)₄ and Ce₂O₂(CH₃CO₂)₂, and cerium oxycarbonate (Ce₂O₂CO₃). researchgate.netresearchgate.net The final product is typically cerium (IV) oxide (CeO₂). The formation of carbonate-like species can be identified by their characteristic absorption bands in the FTIR spectrum. rsc.org The technique is sensitive enough to show that the pathway of decomposition and the nature of the intermediates can depend on the atmospheric conditions. researchgate.net

| Temperature Range | Observed Event | Key FTIR Spectral Changes |

| ~100-200°C | Dehydration | Disappearance of O-H stretching bands |

| >200°C | Formation of anhydrous cerium acetate | Changes in acetate vibrational modes |

| 300-700°C | Decomposition into intermediates | Appearance of carbonate and oxycarbonate bands |

| >700°C | Formation of Cerium Oxide | Disappearance of organic functional group bands |

UV-Visible Spectro-electrochemical Analysis for Redox State Characterization

UV-Visible (UV-Vis) spectroscopy is a key technique for characterizing the electronic transitions in materials and is particularly useful for studying the redox-active nature of cerium, which can cycle between the Ce³⁺ and Ce⁴⁺ oxidation states. nih.gov The technique measures the absorption of UV and visible light, with distinct absorption peaks corresponding to each oxidation state.

Detailed Research Findings: The UV-Vis spectrum of cerium compounds exhibits characteristic absorbance peaks that allow for the quantification and monitoring of its redox state. nih.gov

Cerium (III) Absorbance: The Ce³⁺ ion has a characteristic absorption peak in the ultraviolet region, typically between 230 and 260 nm. nih.gov

Cerium (IV) Absorbance: The Ce⁴⁺ ion shows a strong absorbance peak at higher wavelengths, generally in the 300 to 400 nm range, which is attributed to a ligand-to-metal charge transfer (LMCT) from the O 2p orbital to the Ce 4f orbital. nih.govosu.edu

By combining UV-Vis spectroscopy with electrochemical methods, researchers can precisely control the oxidation state of cerium in a solution and monitor the corresponding spectral changes in real-time. For instance, in studies of cerium-DOTA complexes, applying an oxidative potential leads to the conversion of Ce³⁺ to Ce⁴⁺. The UV-Vis difference spectra show the emergence of Ce⁴⁺ characteristic bands, confirming the oxidation. researchgate.net This spectro-electrochemical approach is vital for determining the redox potential of cerium complexes and understanding their stability and reactivity in different chemical environments. researchgate.net

| Cerium Ion | Typical UV-Vis Absorption Range | Electronic Transition |

| Cerium (III) | 230 - 260 nm | 4f → 5d |

| Cerium (IV) | 300 - 400 nm | O 2p → Ce 4f (LMCT) |

Electron Spin Resonance (ESR) Spectroscopy in Cerium Systems

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique for studying materials with unpaired electrons. nsu.rujeol.com Since Ce³⁺ has one unpaired electron in its 4f shell, it is ESR-active, whereas Ce⁴⁺, with no unpaired electrons, is ESR-silent. This makes ESR an invaluable tool for directly detecting and characterizing the Ce³⁺ state.

Detailed Research Findings: ESR spectroscopy provides detailed information about the quantity, type, and local environment of paramagnetic species like Ce³⁺. jeol.comresearchgate.net The spectrum's features, such as the g-factor and line width, are sensitive to the symmetry of the crystal field around the Ce³⁺ ion. aps.org

In studies of cerium-containing materials, ESR is used to:

Confirm the presence of Ce³⁺: The detection of an ESR signal confirms the existence of the Ce³⁺ oxidation state. researchgate.net

Distinguish between different Ce³⁺ sites: Ce³⁺ ions in different crystallographic environments (e.g., surface vs. bulk, or sites with different coordination) can produce distinct ESR signals.

Investigate interactions: The technique can reveal interactions between the electron spin and the magnetic nuclei of neighboring atoms (hyperfine structure) or between different electron spins (fine structure). jeol.com

Monitor redox processes: The intensity of the Ce³⁺ ESR signal can be monitored to follow redox reactions. For example, in studies of nanoceria's antioxidant properties, a decrease in the Ce³⁺ concentration, as measured by ESR and other techniques, was correlated with a loss of its superoxide (B77818) dismutase (SOD) mimetic activity. nih.gov

It is important to note that ESR spectra of cerium systems can be complex and may also show signals from other paramagnetic impurities, such as Gd³⁺ or Mn²⁺, which are sometimes present in ceria samples. researchgate.net Careful analysis is required to correctly assign the observed signals.

X-ray Diffraction (XRD) Studies

X-ray diffraction (XRD) is the primary technique for determining the crystallographic structure of solid materials. It provides fundamental information about phase composition, crystallinity, and atomic arrangement. forcetechnology.comcontractlaboratory.com

High-Temperature X-ray Diffraction (HT-XRD) for Phase Transitions

High-Temperature X-ray Diffraction (HT-XRD) extends the capability of standard XRD by allowing for the analysis of materials as they are heated to elevated temperatures. This in-situ technique is crucial for observing phase transitions, thermal expansion, and solid-state reactions as they occur. bharathuniv.ac.in

Detailed Research Findings: For cerium (III) acetate monohydrate, HT-XRD is used to map the structural changes during its thermal decomposition. researchgate.net The process typically involves:

Initial State: At room temperature, the XRD pattern corresponds to the crystalline structure of cerium (III) acetate hydrate.

Intermediate Phases: As the temperature increases, new diffraction patterns emerge, indicating phase transformations. Studies have shown that crystalline cerium (III) anhydrous acetate appears at approximately 212°C and transforms into another phase at around 286°C. researchgate.net

Final Product: At high temperatures, the acetate fully decomposes, and the XRD patterns confirm the formation of the final product, typically the cubic fluorite structure of cerium (IV) oxide (CeO₂). researchgate.netbharathuniv.ac.in

HT-XRD also provides quantitative data on structural parameters, such as lattice parameters and crystallite size, as a function of temperature. bharathuniv.ac.in This information is used to calculate properties like the mean linear thermal expansion coefficient.

| Temperature | Phase Identified by HT-XRD | Key Observation |

| Room Temperature | Cerium (III) acetate hydrate | Initial crystalline structure |

| ~212°C | Crystalline cerium (III) anhydrous acetate | Phase transition after dehydration |

| ~286°C | Transformation to another anhydrous phase | Second phase transition |

| > 700°C | Cerium (IV) oxide (CeO₂) | Final, stable oxide product |

Phase Identification, Crystallinity, and Structural Analysis

Standard powder XRD is an essential non-destructive technique for the routine characterization of this compound and its derivatives. contractlaboratory.comazom.com Every crystalline material produces a unique diffraction pattern, which serves as a "fingerprint" for its identification. forcetechnology.com

Detailed Research Findings: In the context of this compound research, XRD is used for:

Phase Identification: The obtained diffraction pattern is compared against comprehensive databases, such as the JCPDS (Joint Committee on Powder Diffraction Standards) database, to confirm the identity of the synthesized material and to detect any crystalline impurities. bharathuniv.ac.inresearchgate.net

Crystallinity Assessment: The sharpness and intensity of the diffraction peaks provide an indication of the material's crystallinity. Sharp, well-defined peaks are characteristic of a highly crystalline material, while broad humps suggest an amorphous or poorly crystalline nature. researchgate.net This is useful for analyzing intermediates in decomposition processes, such as the amorphous cerium anhydrous acetate that forms after dehydration. researchgate.net

Structural Analysis: Detailed analysis of the diffraction pattern, often using methods like Rietveld refinement, can yield precise lattice parameters (the dimensions of the unit cell) and information about the atomic positions within the crystal structure. rms-foundation.ch This allows for a complete structural elucidation of the compound.

Advanced Thermal Analysis Techniques

Advanced thermal analysis techniques are crucial for understanding the thermal decomposition behavior of this compound. These methods provide detailed insights into mass changes, thermal events, and the nature of evolved gases as the compound is subjected to controlled heating.

Thermogravimetric Analysis (TGA) for Mass Change Monitoring

Thermogravimetric Analysis (TGA) is employed to continuously monitor the mass of a sample as a function of temperature or time. For cerium (III) acetate hydrate, TGA reveals a multi-step decomposition process. The analysis is typically performed under an inert atmosphere, such as helium, argon, or nitrogen, or in an oxidative atmosphere like dry air, to understand the different decomposition pathways. researchgate.netitu.edu.tr

Under an inert atmosphere, the decomposition generally proceeds as follows:

Dehydration: The initial mass loss corresponds to the removal of water molecules. For a compound with the formula Ce(CH₃COO)₃·1.5H₂O, this dehydration step results in the formation of amorphous anhydrous cerium(III) acetate. researchgate.netdergipark.org.tr Endothermic peaks observed around 71°C and 152.9°C are attributed to this dehydration process.